molecular formula C17H15N3O B7511401 N-(2,6-dimethylphenyl)quinoxaline-6-carboxamide

N-(2,6-dimethylphenyl)quinoxaline-6-carboxamide

Cat. No. B7511401
M. Wt: 277.32 g/mol
InChI Key: UCRLSCCCTIZQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)quinoxaline-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound is also known as DMQX and is a selective antagonist of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that plays a crucial role in synaptic transmission and plasticity in the brain.

Mechanism of Action

DMQX works by binding to the AMPA receptor and preventing the binding of glutamate. Glutamate is the primary neurotransmitter that activates AMPA receptors, and by blocking its binding, DMQX effectively inhibits the function of these receptors.
Biochemical and Physiological Effects:
DMQX has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit excitatory synaptic transmission in the brain, which can have a range of effects on behavior and cognition. DMQX has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

One of the primary advantages of DMQX is its selectivity for AMPA receptors. This makes it an ideal tool for studying the function of these receptors without affecting other neurotransmitter systems. However, one of the limitations of DMQX is its potency, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on DMQX. One area of interest is the development of more potent and selective AMPA receptor antagonists. Another area of interest is the use of DMQX in the treatment of various neurological disorders, such as epilepsy and stroke. Additionally, there is interest in using DMQX to study the role of AMPA receptors in various neuropsychiatric disorders, such as depression and schizophrenia.
Conclusion:
In conclusion, DMQX is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. Its selectivity for AMPA receptors makes it an ideal tool for studying the function of these receptors, and its anticonvulsant properties make it a potential treatment for epilepsy. While there are limitations to its use, there are several future directions for research on DMQX that hold promise for advancing our understanding of the brain and its function.

Synthesis Methods

The synthesis of DMQX involves the reaction of 2,6-dimethylaniline with 1,2-dibromo-4-nitrobenzene, followed by reduction of the nitro group to an amino group, and subsequent reaction with ethyl 2-chloroacetate. The resulting compound is then treated with hydrazine hydrate to yield DMQX.

Scientific Research Applications

DMQX has been extensively studied for its potential use in various scientific research applications. One of its primary uses is in the study of AMPA receptors and their role in synaptic transmission and plasticity in the brain. DMQX has been shown to be a potent and selective antagonist of AMPA receptors, which makes it an ideal tool for studying the function of these receptors.

properties

IUPAC Name

N-(2,6-dimethylphenyl)quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-11-4-3-5-12(2)16(11)20-17(21)13-6-7-14-15(10-13)19-9-8-18-14/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRLSCCCTIZQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)quinoxaline-6-carboxamide

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